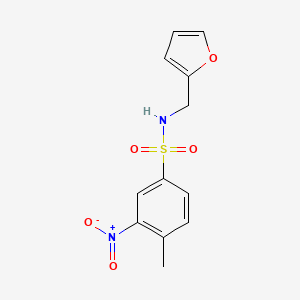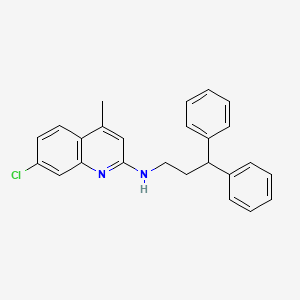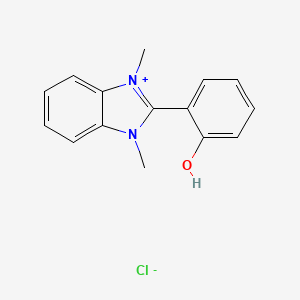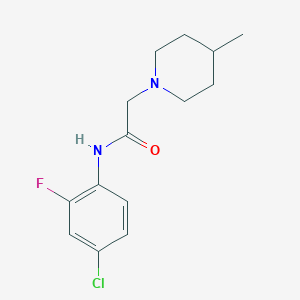
4-(2-methoxyphenyl)-2,6-diphenylpyridine
Overview
Description
4-(2-methoxyphenyl)-2,6-diphenylpyridine, also known as MDP-2-P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP-2-P is a pyridine derivative that has been studied extensively for its unique properties, including its ability to act as a fluorescent probe, and its potential as a therapeutic agent. In
Scientific Research Applications
Crystal Structure Analysis :
- The impact of the methoxy group on the geometry of the benzene ring in compounds like 4-(4-methoxyphenyl)-2,6-diphenylpyridine was explored through crystal structure studies and ab initio calculations. This research aids in understanding the molecular structures and geometrical analysis of p-substituted derivatives of anisole, highlighting the resonance effect of the methoxy group and significant deformations due to steric hindrance (Krygowski et al., 1994).
Redox Properties in Chemistry :
- A study on the synthesis and redox properties of a diphosphene carrying a sterically protecting group that includes the 4-[bis(4-methoxyphenyl)amino]phenyl group. This research contributes to the understanding of novel redox systems combining diphosphene and triarylamine units (Tsuji et al., 1999).
- Another study investigates the synthesis and redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene, focusing on its reversible redox waves and the effect of amino groups on UV/VIS spectrum (Sasaki et al., 2002).
Luminescence and Platinum Complexes :
- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involving 4-methoxyphenyl variants highlights their emissive properties in fluid solution. This is significant for studying fluid- and solid-state oligomeric interactions (Lai et al., 1999).
Anticancer Activity :
- A study on the DNA binding and anti-cancer activity of redox-active heteroleptic complexes containing 4-(2-methoxypyridyl)phenyldipyrromethene. This research is crucial for understanding the interaction of these complexes with DNA and their potential in cancer treatment (Gupta et al., 2013).
Corrosion Inhibition :
- The investigation of N-substituted 2-aminopyridine derivatives, including a 4-methoxyphenyl variant, for their corrosion inhibitive effects on mild steel in acidic medium. This study is relevant for its insights into the protection capabilities and adsorption behavior of these molecules (Verma et al., 2018).
properties
IUPAC Name |
4-(2-methoxyphenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO/c1-26-24-15-9-8-14-21(24)20-16-22(18-10-4-2-5-11-18)25-23(17-20)19-12-6-3-7-13-19/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICDWOCYSRQDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-({4-[(2,2-diallyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B4980807.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4980817.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
![4-(4-{[5-(methoxymethyl)-2-furyl]methyl}-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)



![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)